molecular formula C11H14N2O2 B14295590 4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one CAS No. 113410-22-3

4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one

Cat. No.: B14295590
CAS No.: 113410-22-3
M. Wt: 206.24 g/mol
InChI Key: QHTHBSKOQYBUFF-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidinone ring substituted with a phenyl group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolidinone ring can be reduced to form pyrazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced pyrazolidine compounds, and substituted phenyl derivatives.

Scientific Research Applications

4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Similar in structure but lacks the pyrazolidinone ring.

    4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring.

    4-(2-Hydroxyethyl)morpholine: Contains a morpholine ring instead of a pyrazolidinone ring.

Uniqueness

4-(2-Hydroxy-ethyl)-1-phenyl-pyrazolidin-3-one is unique due to the presence of both the pyrazolidinone ring and the hydroxyethyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113410-22-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-hydroxyethyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c14-7-6-9-8-13(12-11(9)15)10-4-2-1-3-5-10/h1-5,9,14H,6-8H2,(H,12,15)

InChI Key

QHTHBSKOQYBUFF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN1C2=CC=CC=C2)CCO

Origin of Product

United States

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